

An In-Depth Technical Guide to Methylamino-PEG3-acid: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *Methylamino-PEG3-acid*

Cat. No.: *B3325515*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methylamino-PEG3-acid**, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical properties, outlines its primary applications, and provides exemplary experimental protocols for its use.

Core Properties of Methylamino-PEG3-acid

Methylamino-PEG3-acid is a valuable tool in chemical biology and medicinal chemistry, featuring a discrete three-unit polyethylene glycol (PEG) chain functionalized with a terminal methylamine group and a carboxylic acid group. This structure imparts desirable characteristics for covalently linking molecules.

Property	Value
Molecular Formula	C10H21NO5
Molecular Weight	235.28 g/mol
CAS Number	2148295-95-6[1]

Note: The properties listed above are for the free base form of the molecule.

Applications in Drug Development and Research

The unique bifunctional nature of **Methylamino-PEG3-acid** makes it a versatile linker for a variety of applications, most notably in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent protein degradation.

The hydrophilic PEG spacer of **Methylamino-PEG3-acid** enhances the solubility and bioavailability of the resulting conjugate, which are often challenges in drug development. The methylamine and carboxylic acid termini provide orthogonal handles for conjugation to the respective ligands.

Experimental Protocol: Synthesis of a PROTAC using Methylamino-PEG3-acid

This protocol outlines a general procedure for the synthesis of a PROTAC, where **Methylamino-PEG3-acid** is used to link a target protein ligand (containing a reactive amine) and an E3 ligase ligand (containing a reactive carboxylic acid).

Materials:

- **Methylamino-PEG3-acid**
- Target Protein Ligand with a primary or secondary amine
- E3 Ligase Ligand with a carboxylic acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)

- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- High-Performance Liquid Chromatography (HPLC) for purification
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

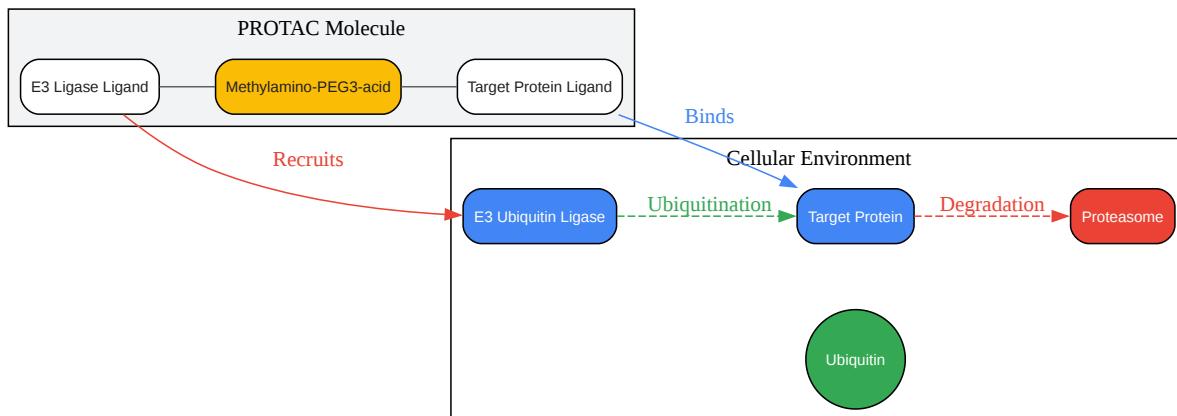
Procedure:

- Activation of E3 Ligase Ligand:
 - Dissolve the E3 ligase ligand (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
 - Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester. Monitor the reaction progress by thin-layer chromatography (TLC).
- Conjugation to **Methylamino-PEG3-acid**:
 - In a separate flask, dissolve **Methylamino-PEG3-acid** (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.
 - Add the solution of the activated E3 ligase ligand dropwise to the **Methylamino-PEG3-acid** solution.
 - Stir the reaction at room temperature overnight.
- Purification of the Intermediate:
 - Remove the solvent under reduced pressure.
 - Purify the resulting E3 ligase-linker conjugate by reverse-phase HPLC.
 - Characterize the product by MS to confirm the correct mass.
- Activation of the Linker's Carboxylic Acid:

- Dissolve the purified E3 ligase-linker conjugate (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Final Conjugation to Target Protein Ligand:
 - Dissolve the target protein ligand (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.
 - Add the solution of the activated E3 ligase-linker conjugate to the target protein ligand solution.
 - Stir the reaction at room temperature overnight.
- Final Purification and Characterization:
 - Remove the solvent under reduced pressure.
 - Purify the final PROTAC molecule by reverse-phase HPLC.
 - Characterize the final product by MS and NMR to confirm its identity and purity.

Visualization of PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule, where **Methylamino-PEG3-acid** serves as the linker.



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Caption: PROTAC Mechanism of Action.

This guide provides a foundational understanding of **Methylamino-PEG3-acid** for its application in advanced drug development and research. For specific applications, optimization of the described protocols may be necessary.

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References

- 1. chemscene.com [chemscene.com]
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